molecular formula C24H22N4O5 B11540910 N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11540910
M. Wt: 446.5 g/mol
InChI Key: WZAAGQKCHACYHP-CVKSISIWSA-N
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Description

    N-({N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide: is a complex organic compound with a long name, but let’s break it down:

  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Potential molecular targets and pathways need exploration.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H22N4O5

    Molecular Weight

    446.5 g/mol

    IUPAC Name

    N-[2-[(2E)-2-[(4-methoxy-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

    InChI

    InChI=1S/C24H22N4O5/c1-33-21-13-12-17(14-20(21)28(31)32)15-26-27-22(29)16-25-24(30)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3,(H,25,30)(H,27,29)/b26-15+

    InChI Key

    WZAAGQKCHACYHP-CVKSISIWSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

    Canonical SMILES

    COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

    Origin of Product

    United States

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